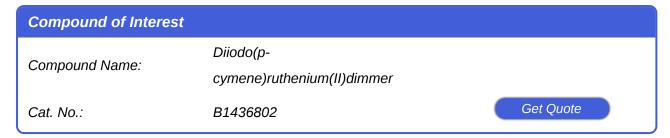


Molecular weight and formula of [Rul2(p-cymene)]2

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to [Rul2(p-cymene)]2

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the organometallic compound Diiodo(p-cymene)ruthenium(II) dimer, with the formula [Rul₂(p-cymene)]₂. It covers its chemical and physical properties, detailed synthesis protocols, characterization methods, and key applications, particularly in the field of catalysis.

Physicochemical and Spectroscopic Properties

[Rul₂(p-cymene)]₂ is a dimeric ruthenium complex featuring a p-cymene ligand coordinated to each ruthenium center. The two ruthenium atoms are typically bridged by two iodide ligands. It serves as a crucial precursor for the synthesis of various monomeric ruthenium catalysts.



Property	Data	Reference
Molecular Formula	C20H28I4Ru2	[1]
Molecular Weight	978.20 g/mol	[1]
IUPAC Name	Diiodo(p-cymene)ruthenium(II) dimer	[1]
CAS Number	90614-07-6	[1]
Appearance	Dark violet powder	[1]

Synthesis and Experimental Protocols

The most common and cost-effective synthesis of [Rul₂(p-cymene)]₂ involves a halide exchange reaction starting from its more readily available chloro-analogue, [RuCl₂(p-cymene)]₂.[2]

Synthesis of the Precursor, [RuCl₂(p-cymene)]₂

The chloro-dimer precursor is typically synthesized by reacting ruthenium(III) chloride trihydrate with a p-cymene source, such as α -phellandrene or α -terpinene, in an alcohol solvent.[2][3]

Experimental Protocol:

- Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) is dissolved in ethanol.
- An excess of α-phellandrene is added to the solution.
- The mixture is refluxed for several hours, during which the color of the solution changes, indicating the formation of the complex.
- Upon cooling, the product, [RuCl₂(p-cymene)]₂, precipitates as a red solid.
- The solid is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum. A typical yield for this reaction is over 90%.[3]

Halide Exchange Synthesis of [Rul2(p-cymene)]2



Experimental Protocol:

- The precursor, [RuCl₂(p-cymene)]₂ (1 equivalent), is dissolved in acetone.
- An excess of sodium iodide (NaI) is added to the solution.
- The reaction mixture is stirred at room temperature. The progress of the halide exchange is monitored by observing the color change from red-orange to dark violet.
- After the reaction is complete (typically a few hours), the solvent is removed under reduced pressure.
- The resulting solid is washed with water to remove the sodium chloride byproduct and then with a non-polar solvent like hexane to remove any unreacted starting material.
- The final product, [Rul₂(p-cymene)]₂, is obtained as a dark violet powder after drying. Yields for this halide exchange are typically high, often around 80%.[2]

Characterization

The structural identity and purity of [Rul₂(p-cymene)]₂ and its derivatives are confirmed using a suite of standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the
 presence and structure of the p-cymene ligand.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the molecular weight and isotopic distribution, confirming the elemental composition.[1]
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic vibrational modes of the p-cymene ligand and the overall complex structure.
- Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and other elements, which is compared against the calculated theoretical values.
- Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the dimeric complex.



Reactivity and Catalytic Applications

[Rul₂(p-cymene)]₂ is primarily valued as a catalyst precursor. The dimer readily undergoes bridge-cleavage reactions in the presence of Lewis bases, such as phosphines or amines, to form monomeric "piano-stool" complexes of the general formula (p-cymene)Rul₂L.[4] This reactivity is fundamental to its use in catalysis.

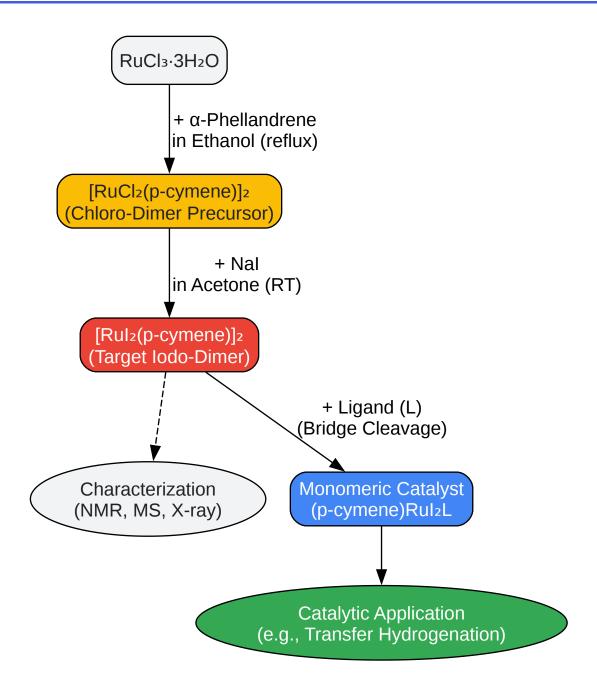
Key Applications:

- Transfer Hydrogenation: Ruthenium-p-cymene complexes are effective catalysts for transfer hydrogenation reactions, which are crucial in the synthesis of fine chemicals and pharmaceuticals.[2]
- C-H Bond Activation/Functionalization: These complexes can catalyze reactions involving the direct functionalization of C-H bonds, offering more efficient and atom-economical synthetic routes.[5]
- Redox-Neutral Alkylation: The combination of [Rul₂(p-cymene)]₂ with specific phosphine ligands, such as DPEPhos, has been shown to be a highly effective catalyst system for the N-alkylation of amines with alcohols.[2]

Visualized Workflows and Pathways Synthesis and Application Workflow

The following diagram illustrates the general workflow from the starting ruthenium salt to the synthesis of the target iodo-dimer and its subsequent use as a catalyst precursor.





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Synthesis and Application Workflow for [Rul2(p-cymene)]2.

General Reactivity Pathway

This diagram shows the fundamental bridge-cleavage reaction of the [Rul₂(p-cymene)]₂ dimer with a generic Lewis base ligand (L) to form two equivalents of the monomeric complex.

Dimer Bridge-Cleavage Reaction.



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- To cite this document: BenchChem. [Molecular weight and formula of [Rul2(p-cymene)]2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436802#molecular-weight-and-formula-of-rui2-p-cymene-2]

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